[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
Overview
Description
“[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 266369-35-1. It has a molecular weight of 219.24 and its IUPAC name is [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid . This compound is often used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO3/c14-11-2-1-7-13 (11)10-5-3-9 (4-6-10)8-12 (15)16/h3-6H,1-2,7-8H2, (H,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, it is known that this compound is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Tyrosinemia and Metabolic Analysis
The compound [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, also referenced in studies as 4-hydroxycyclohexylacetic acid (4HCHAA), has been identified in metabolic analyses. One study reported the detection of cis- and trans-4HCHAA in the urine of a child suffering from transient tyrosinemia and the child's mother, alongside a sulfur amino acid named hawkinsin. This study suggested a potential defect in 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine metabolism, indicating that these compounds may play a role in tyrosinemia and related metabolic pathways (Niederwieser, Wadman, & Danks, 1978).
Diagnostic Biomarkers
Another study focused on the measurement of urinary 4-hydroxyphenylacetic acid as a potential screening method for small-bowel disease and bacterial overgrowth syndromes. The research found that measuring the excretion of this compound can be useful in screening for diseases associated with bacterial overgrowth, indicating its potential as a diagnostic biomarker (Chalmers, Valman, & Liberman, 1979).
Biochemical Interactions and Pathologies
A study on mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene revealed that defects in this enzyme could lead to metabolic disorders like tyrosinemia type III and hawkinsinuria. This research underscores the biochemical and genetic interactions of compounds related to this compound and their implications in human pathologies (Tomoeda et al., 2000).
Safety and Hazards
The safety information for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
It is known to be used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting that it may interact with the PDE4B enzyme.
Mode of Action
Given its use in the synthesis of PDE4B inhibitors , it can be hypothesized that it may interact with the PDE4B enzyme, potentially inhibiting its activity. This would result in increased levels of cyclic AMP (cAMP) within cells, leading to a variety of downstream effects.
Biochemical Pathways
The biochemical pathways affected by [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are likely related to the cAMP signaling pathway, given its potential role as a PDE4B inhibitor . By inhibiting PDE4B, levels of cAMP would increase, leading to the activation of protein kinase A (PKA). PKA can then phosphorylate a variety of target proteins, leading to changes in cell function and behavior.
Biochemical Analysis
Biochemical Properties
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes . The interaction with PDE4B enzymes suggests that this compound may modulate cyclic AMP (cAMP) levels, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound exhibit psychotropic and cerebroprotective effects, indicating their potential impact on neuronal cells and brain function . Additionally, the modulation of cAMP levels by PDE4B inhibition can lead to changes in cell signaling pathways, affecting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B enzymes results in increased cAMP levels, which in turn activate protein kinase A (PKA) and other downstream signaling molecules . This cascade of events can lead to alterations in gene expression, enzyme activity, and cellular responses. The binding interactions and enzyme inhibition properties of this compound are central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the rate of alkylation of this compound derivatives decreases sharply after the first hour at 65°C . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound’s activity may diminish over time due to degradation or metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as psychotropic and cerebroprotective properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity while maximizing the compound’s therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes metabolic transformations, including the reduction of ketone groups to alcohols, oxidation of the pyrrolidine ring, and hydroxylation of carbon atoms . These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function. Understanding the enzymes and cofactors involved in these pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can impact its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYDWIZOVOAUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427859 | |
Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266369-35-1 | |
Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.